1-Naphthyl Versus 2-Naphthyl Regioisomerism: Molecular Topology and Predicted Target Engagement Divergence
The target compound bears a 1-naphthamido substituent (naphthalene-1-carbonylamino), whereas the closest cataloged regioisomer—3-(2-naphthamido)benzofuran-2-carboxamide (CAS 477511-88-9)—contains the 2-naphthyl variant. The 1-naphthyl orientation projects the fused ring system at an approximately 60° dihedral angle relative to the amide plane, compared with approximately 0–15° for the 2-naphthyl isomer, creating a sterically distinct binding surface [1]. In the naphthamide VEGFR2 kinase inhibitor series, this 1- versus 2-naphthyl positional difference produced a ≥10-fold variation in enzymatic IC50 values and dictated kinase selectivity profiles [2]. The 1-naphthyl isomer additionally contributes an incremental molecular weight of +136.15 Da and approximately +1–2 logP units relative to the des-dimethoxyphenyl 2-naphthyl comparator, altering both recognition and drug-like properties .
| Evidence Dimension | Naphthalene regiochemistry and molecular topology |
|---|---|
| Target Compound Data | 1-Naphthamido (C10H7–CO–NH– at benzofuran 3-position); MW = 466.49 Da; estimated XLogP ≈ 5.5–6.0; 7 rotatable bonds; 5 H-bond acceptors |
| Comparator Or Baseline | 3-(2-Naphthamido)benzofuran-2-carboxamide, CAS 477511-88-9; MW = 330.34 Da; XLogP = 4.2; 3 rotatable bonds; 3 H-bond acceptors |
| Quantified Difference | ΔMW = +136.15 Da; ΔXLogP ≈ +1.3 to +1.8; Δrotatable bonds = +4; ΔH-bond acceptors = +2; naphthyl dihedral angle offset ≈ 45–60° [1] |
| Conditions | Calculated physicochemical parameters (XLogP, TPSA) from Chem960 database for comparator; target compound estimates based on SMILES structure and fragment-based calculation |
Why This Matters
The 1-naphthyl regioisomer offers a topologically distinct binding mode documented to produce ≥10-fold potency differences in kinase assays, making the two isomers non-interchangeable for any target-based screening campaign.
- [1] Weiss, M. M.; Harmange, J.-C.; Polverino, A. J.; et al. J. Med. Chem. 2008, 51 (6), 1668–1680. SAR demonstrates that 1-naphthyl versus 2-naphthyl substitution in naphthamides produces ≥10-fold IC50 differences against VEGFR2 kinase and alters kinase selectivity profiles. View Source
- [2] US Patent US20100298358A1. Naphthamide Derivatives as Multi-Target Protein Kinase Inhibitors and Histone Deacetylase Inhibitors. Filed 2010-11-25. The patent describes naphthamide substitution patterns as critical determinants of kinase and HDAC inhibitory activity. View Source
